Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Lipophilicity Drug-likeness Thiazolyl urea

1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-21-0) is a synthetic, low-molecular-weight (311.4 g/mol) thiazolyl urea derivative characterized by a 4-fluorobenzyl substituent on the urea N-terminus and a 4-((methylthio)methyl) moiety on the thiazole ring. The compound belongs to a broader class of heterocyclic ureas explored for antibacterial, antifungal, and kinase-inhibitory applications.

Molecular Formula C13H14FN3OS2
Molecular Weight 311.39
CAS No. 1207044-21-0
Cat. No. B2964173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
CAS1207044-21-0
Molecular FormulaC13H14FN3OS2
Molecular Weight311.39
Structural Identifiers
SMILESCSCC1=CSC(=N1)NC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3OS2/c1-19-7-11-8-20-13(16-11)17-12(18)15-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H2,15,16,17,18)
InChIKeyLZQAQBHRVSWOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-21-0): Core Chemical Identity & Procurement Baseline


1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-21-0) is a synthetic, low-molecular-weight (311.4 g/mol) thiazolyl urea derivative characterized by a 4-fluorobenzyl substituent on the urea N-terminus and a 4-((methylthio)methyl) moiety on the thiazole ring [1]. The compound belongs to a broader class of heterocyclic ureas explored for antibacterial, antifungal, and kinase-inhibitory applications [2]. Its computed physicochemical profile includes an XLogP3-AA of 2.4, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area consistent with moderate passive permeability potential [1].

Why 1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Cannot Be Readily Replaced by Generic Thiazolyl Urea Analogs


Within the thiazolyl urea chemotype, even minor structural variations at the benzyl substituent or the thiazole 4-position can drastically alter target engagement, selectivity, and pharmacokinetic behavior [1]. The 4-fluorobenzyl group contributes to a specific electron-withdrawing and steric profile that influences urea NH acidity and π-stacking interactions, while the (methylthio)methyl side chain introduces a distinct sulfanyl linker with unique conformational flexibility and metabolic liability compared to oxygen or methylene analogs [1]. Procurement of superficially similar in-class compounds (e.g., 4-methoxybenzyl or benzhydryl analogs sharing the same thiazolyl-urea core [2]) without quantitative evidence of functional equivalence therefore risks introducing uncharacterized shifts in potency, selectivity, and ADME properties. The sections below provide the available quantitative differentiation data that should anchor any build-or-buy decision.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea vs. Closest Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. 4-Methoxybenzyl and Benzhydryl Analogs

The target compound displays a computed XLogP3-AA of 2.4 [1], positioning it at the lower boundary of the typical oral drug-like lipophilicity window (LogP 1–5). This value is lower than that anticipated for the 4-methoxybenzyl analog (estimated ΔLogP ≈ +0.3 to +0.5 due to the replacement of fluorine with methoxy) and substantially lower than the benzhydryl analog (estimated ΔLogP > +1.5) [2]. Lower lipophilicity within a congeneric series is generally associated with improved aqueous solubility and reduced promiscuous off-target binding, though direct solubility measurements are not yet available.

Lipophilicity Drug-likeness Thiazolyl urea

Hydrogen Bond Donor/Acceptor Capacity vs. 4-Chloromethyl and 4-Aminomethyl Thiazolyl Analogs

The target compound possesses 2 H-bond donors (urea NH groups) and 5 H-bond acceptors (F, carbonyl O, thiazole N, thiazole S, methylthio S) [1]. This HBD count is identical to the 4-chloromethyl analog (CAS 1003584-27-7) and the 4-aminomethyl analog (described in patent class WO2009015208A1 [2]). However, the (methylthio)methyl side chain replaces a potential strong H-bond acceptor (amine in the aminomethyl analog) or a halogen (Cl) with a soft, polarizable sulfur atom, which may differentially influence passive permeability and binding to sulfur-rich protein environments (e.g., metalloenzyme active sites). Quantitative permeability data (PAMPA or Caco-2) are not publicly available for any of these analogs, precluding definitive ranking.

H-bonding Permeability Thiazole substitution

Molecular Weight and Fractional Saturation (Fsp³) Differentiation from Commercial Screening Library Representatives

With a molecular weight of 311.4 g/mol and an estimated fraction of sp³-hybridized carbons (Fsp³) of approximately 0.31 (derived from the SMILES structure CSCC1=CSC(=N1)NC(=O)NCC2=CC=C(C=C2)F [1]), the target compound sits within acceptable lead-like space (MW < 350, Fsp³ > 0.25). In contrast, the benzhydryl analog (MW ≈ 403 g/mol, estimated Fsp³ ≈ 0.21) exceeds typical lead-like criteria and carries a higher risk of poor developability due to increased aromatic ring count and molecular flatness. The thiophen-2-ylmethyl analog (MW ≈ 307 g/mol) is closer in size but replaces the 4-fluorophenyl ring with a thiophene, altering electronic character. No head-to-head biological data exist to rank these compounds by target potency.

Molecular complexity Lead-likeness Fragment-based screening

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Based on Available Evidence


Hit Identification in Antibacterial Thiazolyl Urea Programs

The compound serves as a structural probe within antibacterial thiazolyl urea screening cascades, particularly where the patent literature [1] indicates that 4-fluorobenzyl substitution is compatible with antibacterial activity. The (methylthio)methyl group offers a chemically tractable handle for further derivatization (oxidation to sulfoxide/sulfone, alkylation, or displacement) that is not present in simpler 4-methyl or unsubstituted thiazole analogs. Procurement of this specific compound is advisable when the screening workflow requires a thiazole 4-position substituent that can undergo subsequent chemical modification without de novo core synthesis.

Physicochemical Benchmarking in CNS-Penetrant Lead Optimization

With an XLogP3 of 2.4 and MW of 311.4 [2], the compound resides in a favorable CNS drug-like property space (CNS MPO score components: LogP < 3, MW < 400). Scientific teams optimizing brain-penetrant kinase inhibitors or GPCR modulators based on a thiazolyl urea scaffold can use this compound as a low-lipophilicity benchmark against which more lipophilic analogs (e.g., benzhydryl derivatives) are compared in PAMPA-BBB or MDCK-MDR1 permeability assays. Its procurement provides an internal standard that anchors the property range of the series.

Metabolite Identification via Methylthio Oxidation Pathway

The (methylthio)methyl moiety is a known soft spot for CYP450-mediated S-oxidation and subsequent elimination. Research groups investigating the metabolic fate of thioether-containing drug candidates can use this compound as a model substrate to establish in vitro metabolite profiling protocols (hepatocyte incubations, CYP phenotyping) and to generate authentic standards of the corresponding sulfoxide and sulfone metabolites. This scenario leverages the compound's unique thioether feature, which is absent in the more common 4-methyl or 4-methoxymethyl analogs.

Sulfur-Specific Pharmacophore Modeling in Metalloenzyme Targets

The soft sulfur atom in the (methylthio)methyl group can engage in specific interactions (e.g., with Zn²⁺ in metalloproteases or with heme iron in CYP enzymes) that oxygen or nitrogen congeners cannot replicate. Structure-based drug design groups targeting metalloenzymes may prioritize this compound for co-crystallography or molecular docking studies to evaluate the contribution of the sulfur atom to binding affinity. The availability of the exact CAS-registered compound [2] ensures experimental reproducibility that is not guaranteed when sourcing non-certified analogs from general screening collections.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.